molecular formula C26H41NO2S B14585437 N-(Naphthalen-1-YL)hexadecane-1-sulfonamide CAS No. 61295-94-1

N-(Naphthalen-1-YL)hexadecane-1-sulfonamide

Cat. No.: B14585437
CAS No.: 61295-94-1
M. Wt: 431.7 g/mol
InChI Key: CSDIPHVZNIDIGD-UHFFFAOYSA-N
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Description

N-(Naphthalen-1-YL)hexadecane-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a hexadecane chain via a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-1-YL)hexadecane-1-sulfonamide typically involves the reaction of naphthalene-1-sulfonyl chloride with hexadecylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amine group of hexadecylamine attacks the sulfonyl chloride group, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-1-YL)hexadecane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups such as halogens, nitro groups, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated, nitrated, or alkylated naphthalene derivatives.

Scientific Research Applications

N-(Naphthalen-1-YL)hexadecane-1-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new drugs with sulfonamide functionality.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(Naphthalen-1-YL)hexadecane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria, thereby exhibiting antimicrobial activity.

Comparison with Similar Compounds

N-(Naphthalen-1-YL)hexadecane-1-sulfonamide can be compared with other sulfonamide compounds such as:

    Naphthalene-1-sulfonamide: Lacks the hexadecane chain, resulting in different physical and chemical properties.

    Hexadecane-1-sulfonamide: Lacks the naphthalene ring, leading to different biological activities.

    N-(Naphthalen-1-YL)butane-1-sulfonamide: Has a shorter alkyl chain, which can affect its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of the naphthalene ring and the long hexadecane chain, which imparts distinct physical, chemical, and biological properties.

Properties

CAS No.

61295-94-1

Molecular Formula

C26H41NO2S

Molecular Weight

431.7 g/mol

IUPAC Name

N-naphthalen-1-ylhexadecane-1-sulfonamide

InChI

InChI=1S/C26H41NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-30(28,29)27-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22,27H,2-14,17,23H2,1H3

InChI Key

CSDIPHVZNIDIGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCS(=O)(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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